2-Bromo-6-(trifluoromethyl)nicotinic acid

説明

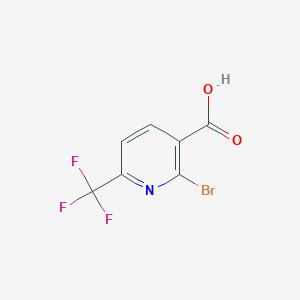

2-Bromo-6-(trifluoromethyl)nicotinic acid is a useful research compound. Its molecular formula is C7H3BrF3NO2 and its molecular weight is 270 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Bromo-6-(trifluoromethyl)nicotinic acid is a halogenated derivative of nicotinic acid, notable for its unique chemical structure and potential biological activities. This compound has garnered attention in various fields, including pharmacology and agricultural science, due to its herbicidal properties and interactions with biological systems. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The molecular formula of this compound is CHBrFNO, with a molecular weight of 270.01 g/mol. The compound features a bromine atom and a trifluoromethyl group attached to the pyridine ring, which significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHBrFNO |

| Molecular Weight | 270.01 g/mol |

| Structure | Chemical Structure |

| Solubility | Soluble in organic solvents |

Herbicidal Properties

Research indicates that this compound exhibits significant herbicidal activity. It functions by inhibiting specific biochemical pathways in plants, leading to growth inhibition or death. A patent document highlights its effectiveness in controlling various weed species, making it a valuable candidate for agricultural applications .

Neuropharmacological Effects

Studies on related nicotinic compounds suggest that this compound may interact with nicotinic acetylcholine receptors (nAChRs). These interactions could potentially impact neurotransmitter release and influence behaviors associated with addiction and anxiety. For instance, research on similar derivatives has shown their ability to modulate nAChR activity, which could extend to this compound as well .

Case Studies

Case Study 1: Herbicidal Efficacy

In a controlled study, this compound was tested against common agricultural weeds. The results demonstrated a significant reduction in biomass compared to untreated controls, indicating its potential as an effective herbicide.

Case Study 2: Neuropharmacological Investigation

In another study focusing on nicotinic receptor modulation, analogs of this compound were assessed for their ability to reduce nicotine self-administration in animal models. Preliminary findings suggest that compounds with similar structures may reduce alcohol consumption in heavy-drinking smokers, hinting at broader implications for addiction treatment .

The mechanism by which this compound exerts its biological effects is likely multifaceted. Its structural features allow it to interact with various enzymes and receptors within biological systems:

- Inhibition of Enzyme Activity : The trifluoromethyl group may enhance lipophilicity, facilitating membrane penetration and subsequent enzyme inhibition.

- Receptor Modulation : As a potential nAChR ligand, it may influence neurotransmitter dynamics, impacting cognitive functions and behaviors.

科学的研究の応用

Pharmaceutical Development

2-Bromo-6-(trifluoromethyl)nicotinic acid has been investigated for its potential as:

- Antimicrobial Agent: Studies indicate its efficacy against various bacterial strains, including Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL .

- Antiviral Properties: Derivatives have been explored for their ability to inhibit viral replication, particularly against HIV-1 .

Neuropharmacology

The compound's structural similarity to nicotinic acid suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which play crucial roles in neurotransmission. Preliminary studies indicate it may act as a modulator of these receptors, influencing neurological pathways .

Agrochemicals

Research is ongoing into the use of this compound in developing agrochemicals. Its unique chemical properties may enhance the effectiveness of pesticides or herbicides .

The following table summarizes the antimicrobial activity of this compound compared to other related compounds:

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Isonicotinic acid | Escherichia coli | 64 µg/mL |

| 4-Bromo-3-(trifluoromethyl)isonicotinic acid | Pseudomonas aeruginosa | 16 µg/mL |

This data illustrates that this compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Case Studies

Case Study: Antiviral Activity

In a preclinical study, derivatives of this compound were synthesized and tested against various viruses. Some derivatives showed significant inhibition of HIV-1 reverse transcriptase-associated RNase H function, indicating their potential as antiviral agents with selectivity indices up to 10 .

Case Study: Neuropharmacological Effects

Research focusing on the interaction of this compound with nAChRs has shown that it could potentially modulate receptor activity. This property opens avenues for developing therapeutics targeting nicotine addiction and related disorders .

化学反応の分析

Substitution Reactions

The bromine atom at the 2-position serves as a reactive site for nucleophilic substitution. Common reagents and outcomes include:

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Nucleophilic Substitution | Amines (e.g., NH₃, alkylamines) | 2-Amino-6-(trifluoromethyl)nicotinic acid | Amines replace bromine under basic conditions, forming stable amino derivatives. |

| Thiol Substitution | Thiols (e.g., NaSH, thiophenol) | 2-(Alkyl/arylthio)-6-(trifluoromethyl)nicotinic acid | Thiols displace bromine in polar aprotic solvents (e.g., DMF) at elevated temperatures. |

| Cross-Coupling | Suzuki coupling (Pd catalysts) | Biaryl derivatives | Palladium-catalyzed coupling with arylboronic acids yields biaryl products. |

The trifluoromethyl group stabilizes the pyridine ring electronically, enhancing substitution rates compared to non-fluorinated analogs.

Functional Group Transformations

The carboxylic acid moiety enables further derivatization:

Esterification

-

Reagents : Ethanol/H₂SO₄, DCC/DMAP

-

Product : Ethyl 2-bromo-6-(trifluoromethyl)nicotinate

-

Conditions : Reflux in ethanol with acid catalysts achieves high yields (>85%).

Amidation

-

Reagents : SOCl₂ followed by amines

-

Product : 2-Bromo-6-(trifluoromethyl)nicotinamide derivatives

-

Applications : Amides exhibit enhanced bioavailability for pharmaceutical screening.

Reduction of the Carboxylic Acid

-

Reagents : LiAlH₄, BH₃·THF

-

Product : 2-Bromo-6-(trifluoromethyl)nicotinyl alcohol

-

Notes : Lithium aluminum hydride reduces the acid to a primary alcohol, while milder agents like BH₃ yield secondary alcohols.

Oxidation of the Pyridine Ring

-

Reagents : KMnO₄ (acidic conditions)

-

Product : Oxidative cleavage products (e.g., dicarboxylic acids)

-

Mechanism : The trifluoromethyl group directs oxidation to the 4-position of the pyridine ring .

Comparative Reactivity with Structural Analogs

The reactivity of 2-bromo-6-(trifluoromethyl)nicotinic acid differs from related compounds due to its substitution pattern:

特性

IUPAC Name |

2-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-5-3(6(13)14)1-2-4(12-5)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKWDJIZOAKOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651186 | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749875-07-8 | |

| Record name | 2-Bromo-6-(trifluoromethyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749875-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-(trifluoromethyl)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。